molecular formula C8H11BO3 B11916216 (4-Ethyl-2-hydroxyphenyl)boronic acid CAS No. 259209-34-2

(4-Ethyl-2-hydroxyphenyl)boronic acid

Cat. No.: B11916216
CAS No.: 259209-34-2
M. Wt: 165.98 g/mol
InChI Key: HHEKVGYUJOTLRK-UHFFFAOYSA-N
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Description

(4-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(4-Ethyl-2-hydroxyphenyl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (4-Ethyl-2-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In catalytic processes, the compound acts as a ligand, stabilizing transition metal complexes and enhancing their reactivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This dual substitution pattern enhances its reactivity and allows for more diverse applications compared to its simpler counterparts.

Properties

CAS No.

259209-34-2

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(4-ethyl-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10-12H,2H2,1H3

InChI Key

HHEKVGYUJOTLRK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CC)O)(O)O

Origin of Product

United States

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